5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c1-16-11-12-4-8(5-13-11)10-14-9(15-17-10)7-2-3-18-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZACVDRWQBEWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Thiophene: The final step involves coupling the thiophene ring to the oxadiazole ring using cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Compounds containing the oxadiazole moiety have been studied for their anticancer properties. Research indicates that derivatives of oxadiazoles can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that certain oxadiazole derivatives exhibit significant cytotoxicity against human cancer cells and may act as potential chemotherapeutic agents .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Oxadiazoles are known to possess antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics or antifungal agents. Preliminary studies suggest that 5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole exhibits promising activity against various microbial strains .
- Neuroprotective Effects : Recent investigations into neurodegenerative diseases have highlighted the potential of oxadiazole derivatives in providing neuroprotection. The compound's ability to cross the blood-brain barrier and its effects on neuroinflammation make it a candidate for further studies in treating conditions like Alzheimer's disease .
Agricultural Applications
- Pesticide Development : The unique structure of this compound allows for its exploration as a novel pesticide. Research into similar compounds has demonstrated their effectiveness in controlling pests while minimizing environmental impact. The thiophene ring may enhance the compound's stability and efficacy against agricultural pests .
Materials Science Applications
- Organic Electronics : The electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can potentially improve charge transport properties and device performance .
Case Study 1: Anticancer Activity
A study published in PubMed explored a series of oxadiazole derivatives for their ability to inhibit glycogen synthase kinase 3β (GSK-3β), a target implicated in cancer progression. Among the tested compounds, those structurally related to this compound showed significant inhibitory effects on GSK-3β activity and reduced cell viability in cancer models .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of oxadiazoles in models of Alzheimer's disease. Compounds similar to this compound were found to reduce tau hyperphosphorylation and improve cognitive functions in animal models subjected to neurotoxic agents .
Mechanism of Action
The mechanism of action of 5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole can be contextualized by comparing it to related 1,2,4-oxadiazole derivatives (Table 1). Key differentiating factors include substituent effects on molecular weight, solubility, and biological activity.
Table 1. Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
Key Findings:
Substituent Effects on Bioactivity: The thiophen-3-yl group at the 3-position is conserved in several analogs (e.g., ), suggesting its role in π-π interactions or receptor binding. The 2-methoxypyrimidin-5-yl group in the target compound may enhance solubility compared to halogenated or alkylated analogs (e.g., ).
Synthetic Accessibility :
- While fluoropyrrolidine and chloromethyl analogs are commercially available as building blocks (e.g., ), the target compound’s methoxypyrimidine substituent may require specialized precursors, such as 2-methoxypyrimidine-5-carbonitrile, for synthesis via [3+2] cycloaddition .
The target compound’s methoxypyrimidine group could mimic adenosine triphosphate (ATP) in kinase binding pockets, a mechanism observed in kinase inhibitors like imatinib.
Biological Activity
5-(2-Methoxypyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including anticancer properties, enzyme inhibition, and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.30 g/mol. The structure features a pyrimidine ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines:
- Cytotoxicity : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines. Notably, some derivatives displayed higher cytotoxicity than doxorubicin, a commonly used chemotherapeutic agent .
- Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through a dose-dependent mechanism. Western blot analysis revealed increased expression of p53 and activation of caspase-3 in treated cells, suggesting that the compound may trigger apoptotic pathways .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- Topoisomerase Inhibition : A study assessing the interaction of oxadiazole derivatives with topoisomerase I revealed that several candidates inhibited its catalytic activity effectively. Molecular docking studies supported these findings by demonstrating favorable binding interactions between the compounds and the enzyme .
Study 1: Antiproliferative Effects
A library of oxadiazole derivatives was synthesized and tested for antiproliferative activity using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines. The most potent compounds were further analyzed for their mechanism of action involving topoisomerase I inhibition .
Study 2: Structure-Activity Relationship (SAR)
Research focused on understanding the SAR of oxadiazole derivatives revealed that modifications in the substituents on the oxadiazole ring significantly impacted biological activity. Compounds with hydrophobic groups showed enhanced potency against cancer cell lines compared to their less substituted counterparts .
Data Tables
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.5 | Apoptosis induction |
| Compound B | CEM-13 | 0.3 | Topoisomerase I inhibition |
| Compound C | HCT-116 | 0.7 | Apoptosis induction |
Q & A
Q. Notes
- All methods derived from peer-reviewed studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
